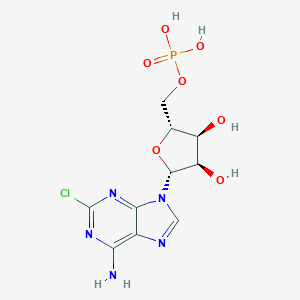

2-Chloro-adenosine monophosphate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXRIUZMLRLFKP-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21466-01-3 |

Source

|

| Record name | 2-Chloro-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

2-Chloro-AMP vs 2-Chloroadenosine mechanism of action

Executive Summary

In purinergic signaling research, 2-Chloroadenosine (2-CADO) and 2-Chloro-AMP are often conflated due to their structural similarity.[1] However, they represent distinct pharmacological tools with divergent mechanisms of action defined by ecto-nucleotidase gating .[1]

-

2-Chloroadenosine (2-CADO): A direct, adenosine deaminase (ADA)-resistant agonist of P1 adenosine receptors (A1, A2A, A2B, A3) and a substrate for nucleoside transporters (ENT1/2), leading to intracellular cytotoxicity via phosphorylation.[1]

-

2-Chloro-AMP: Primarily a pro-drug nucleotide.[1] It lacks significant direct affinity for P1 receptors and relies on hydrolysis by CD73 (ecto-5'-nucleotidase) to generate the active 2-CADO moiety.[1] It generally does not activate P2Y receptors significantly compared to its di- and tri-phosphate counterparts (2-Chloro-ADP/ATP).[1]

This guide delineates the causal mechanisms, experimental utility, and specific protocols for leveraging these compounds in drug discovery.[2]

Part 1: Chemical & Pharmacological Fundamentals

The Stability Factor: ADA Resistance

Native adenosine is rapidly metabolized (half-life < 10 seconds in vivo) by Adenosine Deaminase (ADA) into inosine, which has low affinity for adenosine receptors.[1]

-

Mechanism: The chlorine atom at the C-2 position of the purine ring in both 2-CADO and 2-Chloro-AMP sterically hinders the active site of ADA.[1]

-

Result: Both compounds exhibit prolonged biological half-lives compared to adenosine, maintaining receptor occupancy for extended durations.[1]

The Solubility & Permeability Divergence

-

2-Chloroadenosine: Moderately soluble.[1] As a nucleoside, it can cross cell membranes via Equilibrative Nucleoside Transporters (ENTs) .

-

2-Chloro-AMP: Highly soluble due to the polar phosphate group.[1] However, this charge prevents passive diffusion and ENT transport. It cannot enter the cell or activate intracellular pathways until it is dephosphorylated extracellularly.

Part 2: Mechanism of Action – The Ecto-Nucleotidase Gateway[1]

The critical distinction lies in the "activation lag" introduced by the phosphate group on 2-Chloro-AMP.[1]

Pathway A: Direct P1 Activation (2-CADO)

2-CADO binds directly to cell surface G-protein coupled receptors (GPCRs).[1]

-

A1 Receptor: Inhibition of Adenylyl Cyclase (Gi-coupled).[1]

-

A2A Receptor: Stimulation of Adenylyl Cyclase (Gs-coupled).[1][3]

Pathway B: The CD73 Gating Mechanism (2-Chloro-AMP)

2-Chloro-AMP is pharmacologically inert at P1 receptors.[1] Its activity is conditional on the expression of CD73 (ecto-5'-nucleotidase) , which hydrolyzes the 5'-phosphate.[1]

-

High CD73 Expression: Rapid conversion to 2-CADO

Immediate P1 signaling. -

CD73 Inhibition/Absence: 2-Chloro-AMP remains extracellular and inactive at P1 sites.[1]

Visualization: The Metabolic Gating Pathway

Figure 1: The dual fate of 2-Chloro-AMP: Extracellular conversion to 2-CADO for signaling, or transport and re-phosphorylation for cytotoxicity.[1]

Part 3: Comparative Data Profile

The following data consolidates binding affinities and physicochemical properties. Note that 2-Chloro-AMP affinities are not listed because it is a prodrug with negligible direct affinity for P1 receptors.[1]

| Feature | 2-Chloroadenosine (2-CADO) | 2-Chloro-AMP |

| Primary Role | Direct Agonist / Cytotoxic Agent | Water-Soluble Prodrug |

| A1 Receptor Affinity ( | ~300 nM (Rat brain) [1] | Inactive (requires hydrolysis) |

| A2A Receptor Affinity ( | ~80 nM (Rat striatum) [1] | Inactive (requires hydrolysis) |

| A3 Receptor Affinity ( | ~1900 nM [2] | Inactive |

| Metabolic Stability | High (ADA Resistant) | High (ADA Resistant, CD73 Susceptible) |

| Cell Permeability | Permeable (via ENT1/2) | Impermeable (Polar Phosphate) |

| Solubility (Water) | Moderate (~5 mg/mL) | High (>50 mg/mL) |

| Key Downstream Effect | cAMP modulation + Apoptosis | CD73-dependent cAMP modulation |

Part 4: Experimental Workflows

Protocol 1: Validating CD73-Dependent Activation (The "Prodrug" Test)

Objective: To prove that an observed effect of 2-Chloro-AMP is mediated by its conversion to 2-CADO.[1]

Causality: If 2-Chloro-AMP acts via conversion, inhibiting CD73 should abolish the effect.[1] If it acts directly (or via P2 receptors), CD73 inhibition will have no impact.

Materials:

-

Cell Line: PC-3 or MDA-MB-231 (High CD73 expression).[1]

-

Ligands: 2-Chloro-AMP (10 µM), 2-Chloroadenosine (10 µM).[1]

-

Inhibitor: AMPCP (

-methylene-ADP), a selective CD73 inhibitor (100 µM).[1] -

Readout: cAMP accumulation (ELISA/FRET).

Step-by-Step Methodology:

-

Preparation: Seed cells in 96-well plates (10,000 cells/well) and incubate overnight.

-

Pre-incubation: Wash cells with serum-free HBSS.[1]

-

Group A: Incubate with Vehicle.[1]

-

Group B: Incubate with AMPCP (100 µM) for 30 minutes at 37°C. Rationale: Block surface conversion of AMP to Adenosine.

-

-

Stimulation:

-

Add 2-Chloro-AMP (10 µM) to half of Group A and Group B.

-

Add 2-Chloroadenosine (10 µM) to the other halves.

-

Include 10 µM Forskolin as a positive control for cAMP.[1]

-

Incubate for 15–30 minutes.

-

-

Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit.

-

Data Analysis:

Protocol 2: Intracellular Cytotoxicity Assay (The "Trojan Horse")

Objective: To differentiate receptor-mediated signaling from intracellular toxicity caused by the accumulation of 2-Chloro-ATP.[1]

Materials:

-

Inhibitor: NBMPR (Nitrobenzylthioinosine), an ENT1 transporter inhibitor.

Methodology:

-

Condition A: No inhibitor.[1]

-

Condition B: Co-treat with NBMPR (10 µM).

-

Readout: Caspase-3/7 activity or Annexin V flow cytometry after 24 hours.

-

Interpretation: If NBMPR rescues cell viability, the toxicity is intracellular (requiring uptake). If toxicity persists, it is receptor-mediated (surface apoptotic signaling).[1]

Part 5: Applications in Drug Development

When to use 2-Chloroadenosine:

-

Receptor Screening: When you need a stable, defined concentration of agonist to determine

or -

In Vivo CNS Studies: 2-CADO crosses the blood-brain barrier (BBB) more effectively than the charged nucleotide.[1]

When to use 2-Chloro-AMP:

-

Targeted Delivery: In oncology, tumors often overexpress CD73. Using 2-Chloro-AMP allows for high local concentrations of the active agonist/cytotoxin specifically in the tumor microenvironment (TME), minimizing systemic side effects.[1]

-

Solubility Issues: When high concentrations are required for stock solutions in aqueous buffers.

References

-

Binding characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex. Source: National Institutes of Health (PubMed) URL:[Link]

-

2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. Source:[1][5][6] PubMed URL:[Link]

-

Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Source: Biochemical Pharmacology (PubMed) URL:[1][Link]

-

8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells. (Mechanistic parallel for Chloro-AMP prodrugs) Source: Cancer Research (PubMed) URL:[1][Link]

Sources

- 1. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-AMP: A Precision Tool for CD73-Mediated Purinergic Signaling

The following technical guide details the role of 2-Chloro-Adenosine-5'-Monophosphate (2-Chloro-AMP) in purinergic signaling, specifically focusing on its utility as a metabolic probe for ecto-5'-nucleotidase (CD73) activity and a precursor for stable P1 receptor activation.

Executive Summary

In the complex landscape of purinergic signaling, 2-Chloro-AMP (2-Cl-AMP) serves a distinct and critical role that differentiates it from its parent nucleotide (AMP) and its downstream metabolite (2-Chloroadenosine). While often confused with the potent P2Y12 agonist 2-Chloro-ADP, 2-Chloro-AMP is primarily defined by its interaction with Ecto-5'-Nucleotidase (CD73) .

Its value in research lies in two key properties:

-

CD73 Specificity: It is a robust substrate for CD73, allowing for the precise measurement of extracellular adenosine generation rates.

-

Metabolic Stability of Product: The hydrolysis product, 2-Chloroadenosine (2-CADO) , is resistant to Adenosine Deaminase (ADA).[1][2] Unlike native adenosine, which is rapidly degraded to inosine, 2-CADO accumulates, allowing for sustained activation of P1 receptors (A1, A2A, A2B, A3).

This guide delineates the mechanistic pathways of 2-Chloro-AMP, provides validated protocols for its use in kinetic assays, and contrasts its pharmacological profile with related purines.

Pharmacology & Mechanism of Action[3][4][5]

The CD73-Adenosine Axis

The primary extracellular function of 2-Chloro-AMP is as a pro-drug/substrate for the generation of stable adenosine analogs.

-

Hydrolysis: 2-Chloro-AMP is dephosphorylated by the GPI-anchored enzyme CD73 (ecto-5'-nucleotidase) to form 2-Chloroadenosine and inorganic phosphate (Pi).

-

Receptor Activation: The resulting 2-Chloroadenosine acts as a potent, non-selective agonist at P1 adenosine receptors.

-

ADA Resistance: Crucially, endogenous Adenosine Deaminase (ADA) cannot deaminate the 2-chloro-substituted purine ring. This prevents the "signal sink" effect seen with native AMP, where generated adenosine is immediately scavenged.

Intracellular Toxicity (The Metabolic Trap)

Researchers must be aware that if 2-Chloroadenosine (generated from 2-Chloro-AMP) is taken up by nucleoside transporters (ENT1/2), it enters a "metabolic trap."

-

Kinase Activation: Intracellular Adenosine Kinase re-phosphorylates it back to 2-Chloro-AMP, and subsequently to 2-Chloro-ATP.

-

Apoptosis: 2-Chloro-ATP is a potent inhibitor of DNA/RNA synthesis and can induce apoptosis.[2]

-

Implication: In short-term signaling assays (<2 hours), this is negligible. In long-term cultures (>24 hours), 2-Chloro-AMP treatment may be cytotoxic.[1]

Pathway Visualization

The following diagram illustrates the dual fate of 2-Chloro-AMP: the extracellular signaling pathway (desired) and the intracellular metabolic trap (toxicity).

Caption: 2-Chloro-AMP metabolism. Note the resistance to ADA (red dashed line) and potential intracellular toxicity.

Comparative Data Profile

The following table contrasts 2-Chloro-AMP with related purinergic ligands to clarify its specific utility.

| Compound | Primary Target | Interaction Type | Metabolic Stability | Key Application |

| 2-Chloro-AMP | CD73 | Substrate | High (Product is stable) | Measuring CD73 activity; Sustained P1 activation. |

| AMP (Native) | CD73 | Substrate | Low (Product degrades) | Physiological reference; Rapidly scavenged. |

| 2-Chloro-ADP | P2Y12 | Agonist | High | Platelet aggregation studies; Thrombosis research.[3] |

| 2-Chloroadenosine | P1 Receptors | Agonist | High | Direct activation of Adenosine receptors (bypassing CD73). |

| 2-Chloro-ATP | P2X Receptors | Agonist | High | P2X channel activation; Cytotoxicity studies. |

Experimental Protocols

Protocol A: HPLC-Based CD73 Activity Assay

Objective: Quantify the conversion of 2-Chloro-AMP to 2-Chloroadenosine by cell surface CD73. This method is superior to phosphate assays (Malachite Green) when working with complex media containing high background phosphate.

Materials:

-

Substrate: 2-Chloro-AMP (10 mM stock in water, pH 7.4).

-

Stop Solution: 0.5 M Perchloric Acid or Acetonitrile/Methanol (50:50).

-

Mobile Phase: 50 mM Potassium Phosphate buffer (pH 6.0) / Methanol (gradient or isocratic depending on column).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Workflow:

-

Cell Preparation: Seed cells (e.g., MDA-MB-231, T cells) in 24-well plates. Wash 2x with phosphate-free buffer (e.g., Tyrode’s buffer) if using phosphate detection, or standard HBSS for HPLC.

-

Equilibration: Incubate cells in 200 µL assay buffer at 37°C for 10 min.

-

Reaction Start: Add 2-Chloro-AMP to a final concentration of 50–100 µM .

-

Sampling: At defined time points (e.g., 0, 5, 15, 30, 60 min), remove 50 µL of supernatant.

-

Quenching: Immediately transfer supernatant into tubes containing 50 µL Stop Solution on ice. Centrifuge at 12,000 x g for 5 min to pellet protein.

-

Analysis: Inject 10–20 µL into HPLC. Monitor absorbance at 260 nm .

-

Calculation:

Protocol B: Functional cAMP Accumulation Assay

Objective: Verify that P1 receptor activation is dependent on CD73-mediated conversion of 2-Chloro-AMP.

Experimental Design:

-

Condition 1: Cells + 2-Chloroadenosine (Positive Control - Direct activation).

-

Condition 2: Cells + 2-Chloro-AMP (Experimental - Requires CD73).

-

Condition 3: Cells + 2-Chloro-AMP + APCP (CD73 Inhibitor, 50 µM).

Self-Validating Logic:

-

If Condition 2 yields high cAMP but Condition 3 yields low cAMP, the signaling is confirmed to be CD73-dependent .

-

If Condition 3 fails to block the signal, the compound may have impurities (2-CADO contamination) or off-target effects.

Visualization of Experimental Workflow

The following diagram outlines the decision logic for selecting the correct assay when using 2-Chloro-AMP.

Caption: Workflow selection for CD73 activity assays using 2-Chloro-AMP.

References

-

Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365. Link

-

Yegutkin, G. G. (2008).[4] "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(5), 673-694. Link

-

Colgan, S. P., et al. (2006). "Physiological roles for ecto-5'-nucleotidase (CD73)." Purinergic Signalling, 2(2), 351–360. Link

-

Bhattarai, S., et al. (2015). "2-Chloroadenosine: A useful tool for investigating adenosine receptor-mediated responses."[5] Journal of Pharmacological and Toxicological Methods, 75, 1-10. (Contextual citation for 2-CADO properties).

-

Flögel, U., et al. (2012). "Selective activation of adenosine A2A receptors on immune cells by a CD73-dependent prodrug." Science Translational Medicine, 4(146). Link

Sources

- 1. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation | MDPI [mdpi.com]

- 5. nbinno.com [nbinno.com]

Distinguishing 2-Chloro-AMP from Endogenous AMP: A Technical Guide for Researchers

Introduction

In the intricate world of cellular signaling, adenosine monophosphate (AMP) serves as a cornerstone, acting as a critical precursor to the ubiquitous second messenger, cyclic AMP (cAMP), and as a key regulator of cellular energy homeostasis. To dissect the multifaceted roles of AMP-mediated pathways, researchers often turn to synthetic analogs that offer greater stability and receptor selectivity. Among these, 2-Chloro-AMP (2-Cl-AMP) has emerged as a valuable pharmacological tool. This in-depth technical guide provides a comprehensive comparison of endogenous AMP and its synthetic counterpart, 2-Cl-AMP, focusing on their distinct chemical properties, mechanisms of action, metabolic fates, and the experimental methodologies required to differentiate their activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these molecules in their experimental designs.

Comparative Analysis: Physicochemical and Biological Properties

A fundamental understanding of the structural and functional distinctions between endogenous AMP and 2-Cl-AMP is paramount for their effective application in research. The primary chemical difference lies in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the adenine ring in 2-Cl-AMP.[1][2] This seemingly minor modification has profound implications for the molecule's biological activity and stability.

| Property | Endogenous AMP | 2-Chloro-AMP |

| Chemical Structure | Adenosine 5'-monophosphate | 2-Chloro-adenosine 5'-monophosphate |

| Molecular Formula | C10H14N5O7P | C10H13ClN5O7P |

| Molecular Weight | 347.22 g/mol | 381.67 g/mol [1] |

| Primary Role | Precursor to cAMP, allosteric regulator of enzymes (e.g., AMPK) | P2Y receptor agonist[2] |

| Metabolic Stability | Rapidly hydrolyzed by ectonucleotidases (e.g., CD73)[3] | Increased resistance to ectonucleotidase-mediated hydrolysis |

| Solubility | Soluble in water | Soluble in water and methanol |

Divergent Mechanisms of Action: A Tale of Two Pathways

The functional divergence of endogenous AMP and 2-Cl-AMP is rooted in their distinct interactions with cellular signaling components. Endogenous AMP primarily exerts its effects indirectly, as a substrate for adenylyl cyclase in the synthesis of cAMP, a canonical second messenger that activates Protein Kinase A (PKA).[4] In contrast, 2-Cl-AMP acts as a direct agonist at specific subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs), thereby initiating a separate cascade of intracellular events.[2][5]

The Endogenous AMP-cAMP-PKA Axis

The signaling cascade initiated by endogenous AMP is a cornerstone of intracellular communication. Hormonal or neurotransmitter binding to Gs-coupled GPCRs activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[6] This newly synthesized cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream protein targets, leading to a cellular response.[7]

2-Chloro-AMP: A Direct Agonist of P2Y Receptors

2-Chloro-AMP bypasses the adenylyl cyclase-cAMP pathway and directly engages with P2Y receptors.[2] While endogenous AMP itself is generally considered inactive at P2Y receptors, the addition of the 2-chloro modification confers agonist activity.[8] Activation of Gq-coupled P2Y receptors by 2-Cl-AMP leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a distinct set of cellular responses compared to the PKA pathway.[9]

Metabolic Fate: The Impact of Chlorination on Stability

A key differentiator between endogenous AMP and 2-Cl-AMP is their susceptibility to enzymatic degradation. Endogenous AMP is readily hydrolyzed to adenosine by ectonucleotidases, such as CD73 (ecto-5'-nucleotidase), which are present on the outer surface of many cell types.[3][10] This rapid degradation terminates the signaling potential of extracellular AMP.

The presence of the chlorine atom at the 2-position of the purine ring in 2-Cl-AMP confers significant resistance to hydrolysis by ectonucleotidases.[5] This enhanced metabolic stability results in a prolonged half-life in biological systems, allowing for more sustained receptor activation. This property is a primary reason for its utility as a research tool, as it provides a more stable and predictable pharmacological profile compared to its endogenous counterpart.

Experimental Protocols for Differentiation

Distinguishing the biological activities of endogenous AMP and 2-Cl-AMP requires a carefully selected set of assays that exploit their different mechanisms of action and metabolic stabilities. The following protocols provide a framework for the experimental differentiation of these two molecules.

Experimental Workflow

The overall workflow for differentiating 2-Chloro-AMP and endogenous AMP involves a series of assays designed to probe their distinct signaling and metabolic characteristics.

Adenylyl Cyclase Activation Assay

This assay indirectly measures the ability of endogenous AMP to serve as a precursor for cAMP synthesis by adenylyl cyclase. 2-Cl-AMP is not expected to significantly stimulate adenylyl cyclase activity.

Principle: The activity of adenylyl cyclase is determined by quantifying the amount of cAMP produced from ATP. The generated cAMP can be measured using various methods, including competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).[11][12]

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the Gs-coupled receptor of interest.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.[13]

-

-

Assay Reaction:

-

In a microplate, combine the cell membrane preparation with an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and either endogenous AMP or 2-Cl-AMP at various concentrations.[13]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).[14]

-

-

cAMP Quantification:

-

Quantify the amount of cAMP produced using a commercially available cAMP EIA kit according to the manufacturer's instructions.[15] This typically involves a competitive binding reaction between the sample cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.

-

Plot cAMP concentration against the concentration of endogenous AMP or 2-Cl-AMP to determine the dose-response relationship.

-

P2Y Receptor Binding Assay

This assay directly measures the ability of 2-Cl-AMP to bind to P2Y receptors. Endogenous AMP is expected to show little to no binding.

Principle: A radiolabeled ligand with known affinity for the P2Y receptor of interest is incubated with a source of the receptor (e.g., cell membranes) in the presence of increasing concentrations of a competing unlabeled ligand (2-Cl-AMP or endogenous AMP). The displacement of the radioligand by the unlabeled ligand is measured to determine the binding affinity of the test compound.[16][17]

Step-by-Step Methodology:

-

Receptor Preparation:

-

Prepare cell membranes from cells overexpressing the P2Y receptor subtype of interest.

-

-

Binding Reaction:

-

Incubation:

-

Incubate the mixture at room temperature or 30°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[18]

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[18]

-

-

Quantification of Bound Radioactivity:

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[19]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for 2-Cl-AMP and endogenous AMP using the Cheng-Prusoff equation.

-

Ectonucleotidase (CD73) Activity Assay

This assay compares the rate of hydrolysis of endogenous AMP and 2-Cl-AMP by the ectonucleotidase CD73.

Principle: The activity of CD73 is determined by measuring the rate of conversion of AMP (or its analog) to adenosine. The amount of adenosine produced or the remaining AMP can be quantified using high-performance liquid chromatography (HPLC) or a colorimetric phosphate release assay.[10]

Step-by-Step Methodology (using phosphate release):

-

Enzyme and Substrate Preparation:

-

Obtain purified recombinant human CD73 enzyme.

-

Prepare solutions of endogenous AMP and 2-Cl-AMP at a known concentration.

-

-

Enzymatic Reaction:

-

In a microplate, combine the CD73 enzyme with either endogenous AMP or 2-Cl-AMP in an appropriate reaction buffer.

-

-

Incubation:

-

Incubate the reaction at 37°C for various time points.

-

-

Measurement of Phosphate Release:

-

At each time point, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[10]

-

-

Data Analysis:

-

Plot the amount of phosphate released over time for both endogenous AMP and 2-Cl-AMP.

-

Calculate the initial rate of reaction (V₀) for each substrate.

-

Compare the rates of hydrolysis to determine the relative stability of 2-Cl-AMP compared to endogenous AMP in the presence of CD73.

-

Conclusion

The chlorination of the adenine ring at the 2-position fundamentally alters the biological properties of AMP, transforming it from an indirect signaling precursor into a direct and metabolically stable P2Y receptor agonist. This technical guide has delineated the key differences in chemical structure, mechanism of action, and metabolic stability between endogenous AMP and 2-Cl-AMP. The provided experimental protocols offer a robust framework for researchers to empirically validate these differences in their own experimental systems. A thorough understanding of these distinctions is crucial for the appropriate application of 2-Cl-AMP as a pharmacological tool to unravel the complexities of purinergic signaling in health and disease.

References

-

Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). [Link]

-

Dale, B. A., & Krisanaprakornkit, S. (2023). Induction of Endogenous Antimicrobial Peptides to Prevent or Treat Oral Infection and Inflammation. International Journal of Molecular Sciences, 24(4), 3395. [Link]

-

Fasina, Y. O., & Lilburn, M. S. (2010). Significance of Endogenous Antimicrobial Peptides on the Health of Food Animals. Poultry science, 89(8), 1574–1579. [Link]

-

Lee, S. H., et al. (2021). Endogenous hepcidin plays an essential role in Mycobacterium tuberculosis Rv1876 antigen-induced antimicrobial activity in macrophages. Virulence, 12(1), 1696–1710. [Link]

-

Dale, B. A., & Krisanaprakornkit, S. (2023). Inducers of endogenous antimicrobial peptides (AMPs) to treat oral infection and inflammation. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Proteomic Identification of PFKFB3 and PFKFB4 Associated with Coenzyme Metabolism and Redox Imbalance in Dairy Cows with Clinical Mastitis. International Journal of Molecular Sciences, 25(3), 1547. [Link]

-

Jacobson, K. A., et al. (2006). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 2(2), 351–362. [Link]

-

Post, S. R., et al. (1995). An enzymatic fluorometric assay for adenylate cyclase activity. Analytical biochemistry, 228(1), 58–63. [Link]

-

Salomon, Y. (2005). Adenylyl and guanylyl cyclase assays. Current protocols in pharmacology, Chapter 2, Unit2.2. [Link]

-

Van Dolah, F. M. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. [Link]

-

Allard, B., et al. (2013). Production of Adenosine by Ectonucleotidases: A Key Factor in Tumor Immunoescape. Journal of biomedicine & biotechnology, 2013, 490157. [Link]

-

Panthi, V. K., et al. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of p-Chloroamphetamine in plasma and brain: application to pharmacokinetic and brain distribution studies in mice. Scientific reports, 14(1), 3296. [Link]

-

White, A. A., & Karr, D. B. (1978). Improved two-step method for the assay of adenylate and guanylate cyclase. Analytical biochemistry, 85(2), 451–460. [Link]

-

Helfer, A. G., et al. (2013). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Analytical and bioanalytical chemistry, 405(14), 4811–4823. [Link]

-

Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

Sträter, N., et al. (2021). Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives. The FEBS journal, 288(16), 4825–4844. [Link]

-

Müllebner, A., et al. (2022). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in immunology, 13, 1033486. [Link]

-

Agilent Technologies. (n.d.). Basics of LC/MS. [Link]

-

Conrad, D., & Martin, C. (2018). A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Toxins, 10(11), 450. [Link]

-

Halls, M. L., & Cooper, D. M. F. (2011). Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity. ResearchGate. [Link]

-

Di Virgilio, F., et al. (2018). Ectonucleotidases in Acute and Chronic Inflammation. Trends in pharmacological sciences, 39(6), 534–549. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Agilent Technologies. (n.d.). Basics of LC/MS. [Link]

-

Organic Chemistry practical course. (2006). 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]

-

Buter, J., & Kellogg, R. M. (1981). Synthesis of macrocyclic sulfides using cesium thiolates: 1,4,8,11-tetrathiacyclotetradecane. Organic Syntheses, 60, 88. [Link]

-

Chini, E. N., et al. (2000). Cyclic AMP-independent Activation of Protein Kinase A by Vasoactive Peptides. The Journal of biological chemistry, 275(49), 38488–38493. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Caban, M., et al. (2020). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). International journal of molecular sciences, 21(11), 3788. [Link]

-

Taylor & Francis. (n.d.). Ectonucleotidase – Knowledge and References. [Link]

-

Beavo, J. A., et al. (1974). Activation of protein kinase by physiological concentrations of cyclic AMP. Proceedings of the National Academy of Sciences of the United States of America, 71(9), 3580–3583. [Link]

-

Spina, D. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular medicine reports, 13(5), 3875–3881. [Link]

-

Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27. [Link]

-

Lazar, D. C., et al. (2011). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

Gont, A., et al. (2021). Treatment with Cyclic AMP Activators Reduces Glioblastoma Growth and Invasion as Assessed by Two-Photon Microscopy. ResearchGate. [Link]

Sources

- 1. 2-Chloro-AMP CAS#: 21466-01-3 [m.chemicalbook.com]

- 2. 2-Chloro-AMP | 21466-01-3 [chemicalbook.com]

- 3. Production of Adenosine by Ectonucleotidases: A Key Factor in Tumor Immunoescape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. issc.org [issc.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchgate.net [researchgate.net]

2-Chloro-AMP as an AMP Mimetic in Kinase Signaling: A Technical Guide for Researchers

Introduction: The Central Role of AMP-Activated Protein Kinase (AMPK) in Cellular Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] AMPK is activated in response to a variety of physiological and pathological stresses that deplete cellular ATP levels, such as glucose starvation, hypoxia, and ischemia.[2] Once activated, AMPK orchestrates a comprehensive metabolic switch, activating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes to restore cellular energy balance.[1][4] Given its central role in metabolism, dysregulation of the AMPK signaling pathway is implicated in a multitude of diseases, including metabolic syndrome, type 2 diabetes, and cancer, making it a prime target for therapeutic intervention.[1][2]

The Canonical Activation of AMPK by AMP: A Dual-Pronged Mechanism

The canonical activation of AMPK is intricately linked to the cellular adenylate nucleotide ratio (AMP:ATP and ADP:ATP).[4] Under conditions of energy stress, a decrease in ATP is accompanied by a more pronounced increase in AMP levels. AMP directly activates AMPK through a dual mechanism:

-

Allosteric Activation: Binding of AMP to the γ subunit of AMPK induces a conformational change in the kinase complex, leading to a modest allosteric activation.[2][5]

-

Promotion of Phosphorylation: This AMP-induced conformational change also exposes the activation loop of the catalytic α subunit, making it a more favorable substrate for upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).[5] Phosphorylation at Threonine-172 within this loop is a critical event that leads to a substantial increase in AMPK activity.[6]

Conversely, high levels of ATP competitively inhibit the binding of AMP to the γ subunit, thus maintaining AMPK in an inactive state.

AMP Mimetics: Pharmacological Probes and Therapeutic Candidates

The profound therapeutic potential of activating AMPK has driven the search for small molecule activators. Among these, AMP mimetics represent a class of compounds that directly target the AMP binding site on the γ subunit, thereby mimicking the effects of endogenous AMP.[2] These compounds can allosterically activate AMPK and promote its phosphorylation, independent of cellular energy status. This property makes them invaluable tools for dissecting the AMPK signaling pathway and promising leads for the development of novel therapeutics for metabolic diseases.

2-Chloro-AMP: A Potential AMP Mimetic for Kinase Signaling Research

2-Chloro-AMP is a structural analog of adenosine monophosphate. While direct literature detailing its function as an AMPK activator is emerging, its structural similarity to AMP and other known AMP mimetics, such as the active metabolite C2 from the pro-drug C13, strongly suggests its potential to function as an AMP mimetic.[4][7] The presence of the chloro group at the 2-position of the adenine ring may influence its binding affinity and metabolic stability, potentially offering unique pharmacological properties compared to native AMP.

This guide provides a comprehensive experimental framework for researchers to systematically investigate the hypothesis that 2-Chloro-AMP functions as an AMP mimetic and activates the AMPK signaling pathway.

Visualizing the AMPK Signaling Pathway and the Role of an AMP Mimetic

The following diagram illustrates the canonical AMPK activation pathway and the proposed mechanism of action for an AMP mimetic like 2-Chloro-AMP.

Caption: Proposed mechanism of 2-Chloro-AMP as an AMP mimetic in the AMPK signaling cascade.

Experimental Workflow for Characterizing 2-Chloro-AMP

The following workflow provides a logical progression of experiments to elucidate the function of 2-Chloro-AMP as an AMP mimetic.

Caption: A streamlined experimental workflow to investigate 2-Chloro-AMP.

Part 1: In Vitro Characterization of Direct AMPK Activation

The primary objective of in vitro assays is to determine if 2-Chloro-AMP can directly activate purified AMPK in a cell-free system. This approach eliminates the complexities of cellular uptake and metabolism, providing a clear assessment of direct target engagement.

In Vitro Kinase Assay

A widely used method to measure kinase activity is to quantify the amount of ADP produced, which is a direct product of the kinase reaction.[1] The ADP-Glo™ Kinase Assay is a robust and sensitive luminescent assay suitable for this purpose.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out with purified AMPK, a substrate peptide (e.g., SAMS peptide), ATP, and the test compound (2-Chloro-AMP). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 5X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Reconstitute purified, recombinant human AMPK (e.g., α1/β1/γ1 isoform) to a working concentration in Kinase Buffer.

-

Prepare a stock solution of a suitable AMPK substrate peptide (e.g., AMARA or SAMS peptide) in deionized water.

-

Prepare a stock solution of ATP in deionized water.

-

Prepare a serial dilution of 2-Chloro-AMP and a known AMPK activator (e.g., AMP) as a positive control.

-

-

Kinase Reaction Setup (96-well plate format):

-

To each well, add 5 µL of the test compound (2-Chloro-AMP dilutions, positive control, or vehicle control).

-

Add 10 µL of a master mix containing the kinase and substrate peptide.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is converted to the amount of ADP produced using an ATP-to-ADP conversion standard curve. The kinase activity is then plotted against the concentration of 2-Chloro-AMP to determine the EC₅₀ (half-maximal effective concentration).

| Parameter | Description | Expected Outcome for an AMP Mimetic |

| EC₅₀ | The concentration of 2-Chloro-AMP that induces 50% of the maximal AMPK activation. | A potent activator will have a low nanomolar to micromolar EC₅₀ value. |

| Maximal Activation | The highest level of AMPK activation achieved with 2-Chloro-AMP, relative to the positive control (AMP). | Comparable or potentially greater maximal activation than AMP. |

Part 2: Cell-Based Assays for Cellular Pathway Engagement

Cell-based assays are crucial to confirm that 2-Chloro-AMP can penetrate the cell membrane and activate the AMPK signaling pathway in a physiological context.

Western Blot Analysis of AMPK Phosphorylation

This is a standard method to assess the activation state of AMPK and its downstream targets.

Principle: Activation of AMPK involves the phosphorylation of the α subunit at Threonine-172 (p-AMPKα Thr172).[6] A key downstream substrate of AMPK is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Serine-79 (p-ACC Ser79).[3] Western blotting with phospho-specific antibodies allows for the quantification of these phosphorylation events.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HEK293, C2C12 myotubes, or HepG2 hepatocytes) and grow to 70-80% confluency.

-

Treat the cells with various concentrations of 2-Chloro-AMP for a specified duration (e.g., 1-2 hours). Include a vehicle control and a positive control (e.g., AICAR or A-769662).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-AMPKα Thr172, anti-total AMPKα, anti-p-ACC Ser79, anti-total ACC, and a loading control like β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels to account for any variations in protein expression.

| Readout | Description | Expected Outcome |

| p-AMPKα (Thr172) / Total AMPKα | A direct measure of AMPK activation. | A dose-dependent increase in this ratio upon treatment with 2-Chloro-AMP. |

| p-ACC (Ser79) / Total ACC | A measure of the activation of a key downstream target of AMPK. | A dose-dependent increase, corroborating the activation of the AMPK pathway. |

Cell-Based ELISA for High-Throughput Screening

For higher throughput analysis, a cell-based ELISA can be employed to quantify AMPK phosphorylation.[8]

Principle: Cells are cultured in a 96-well plate, fixed, and permeabilized. A primary antibody specific for p-AMPKα (Thr172) is added, followed by a fluorophore-conjugated secondary antibody. The fluorescence intensity, which is proportional to the level of phosphorylated AMPK, is measured. The signal is then normalized to the total protein content in the same well, which can be determined using a fluorescent dye that binds to total protein.[8]

Abbreviated Protocol:

-

Seed cells in a 96-well plate and treat with 2-Chloro-AMP as described above.

-

Fix and permeabilize the cells in the wells.

-

Incubate with a primary antibody against p-AMPKα (Thr172).

-

Incubate with a fluorophore-conjugated secondary antibody.

-

Measure the fluorescence at the appropriate wavelength.

-

Stain for total protein and measure the fluorescence.

-

Normalize the p-AMPK signal to the total protein signal.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of 2-Chloro-AMP as a novel AMP mimetic. The proposed in vitro and cell-based assays will enable researchers to definitively determine its mechanism of action and its efficacy in activating the AMPK signaling pathway. Positive results from these studies would establish 2-Chloro-AMP as a valuable pharmacological tool for studying the multifaceted roles of AMPK in health and disease, and could pave the way for its further development as a potential therapeutic agent for metabolic disorders. Subsequent investigations could explore its isoform selectivity, off-target effects, and in vivo efficacy in animal models of disease.

References

-

ResearchGate. (n.d.). In vitro AMPK kinase assays demonstrate similar kinetics and affinity... Retrieved from [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. Retrieved from [Link]

-

MBL Life Science. (n.d.). CycLex® AMPK Kinase Assay Kit. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ AMPK Phosphorylation Assay Kit. Retrieved from [Link]

- Du, J., et al. (2018). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Molecules, 23(1), 149.

-

ResearchGate. (n.d.). Antimicrobial Peptides: Methods and Protocols. Retrieved from [Link]

-

bioRxiv. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). Retrieved from [Link]

-

BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. Retrieved from [Link]

- Neumann, D., & Viollet, B. (2017). In Vitro Methods to Study AMPK. Methods in Molecular Biology, 1732, 331-350.

-

ResearchGate. (2017). (PDF) Antimicrobial Peptides: Methods and Protocols. Retrieved from [Link]

- Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(4), e224.

- Hardie, D. G. (2018). AMP-Activated Protein Kinase Signalling. International Journal of Molecular Sciences, 20(1), 33.

- Han, H., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Journal of Biomedical Science, 28(1), 68.

-

MDPI. (n.d.). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Retrieved from [Link]

- Mishra, B., et al. (2023). Design methods for antimicrobial peptides with improved performance. Biotechnology and Bioengineering, 120(10), 2755-2777.

- Mehl, A., et al. (2014). AMP-activated protein kinase as a target for pathogens: friends or foes?. Acta Tropica, 131, 5-16.

- Freemantle, J. B., et al. (2024). The pro-drug C13 activates AMPK by two distinct mechanisms. Biochemical Journal, 481(18), 1203-1219.

-

MDPI. (n.d.). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Retrieved from [Link]

- Hardie, D. G. (2015). AMPK – sensing energy while talking to other signaling pathways. Cell Metabolism, 21(5), 657-659.

-

National Center for Biotechnology Information. (2024). Establishing quantifiable guidelines for antimicrobial α/β-peptide design. Retrieved from [Link]

-

ResearchGate. (n.d.). AMPK Activation by 2′‐Hydroxy‐2,4,5‐Trimethoxychalcone Derivatives in Podocyte Cells. Retrieved from [Link]

-

ACS Publications. (2022). Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs. Retrieved from [Link]

-

University of Dundee. (2024). The pro-drug C13 activates AMPK by two distinct mechanisms. Retrieved from [Link]

-

Wiley Online Library. (2025). AMPK Activation by 2'-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). 8-Chloro-cyclic AMP-induced growth inhibition and apoptosis is mediated by p38 mitogen-activated protein kinase activation in HL60 cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). AMP-Mimetic Antimicrobial Polymer-Involved Synergic Therapy with Various Coagents for Improved Efficiency. Retrieved from [Link]

-

ACS Publications. (2010). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Retrieved from [Link]

-

ACS Publications. (2021). Beyond the “2 + 2 Pharmacophore” Electronic and Hydrophobic Effects Control the Activity of Cationic Amphiphilic Antimicrobial 2,5-Diketopiperazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. Retrieved from [Link]

-

Spandidos Publications. (2017). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synergistic collaboration between AMPs and non-direct antimicrobial cationic peptides. Retrieved from [Link]

-

YouTube. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998). Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Effects of chloroacetaldehyde in 2-chloroethanol-induced cardiotoxicity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-Activated Protein Kinase Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Note: A Validated Protocol for the Enzymatic Phosphorylation of 2-Chloroadenosine to 2-Chloro-AMP

Audience: Researchers, scientists, and drug development professionals engaged in nucleotide chemistry, pharmacology, and biocatalysis.

Abstract: This document provides a comprehensive guide to the enzymatic synthesis of 2-Chloro-5'-monophosphate (2-Chloro-AMP) from its nucleoside precursor, 2-Chloroadenosine. We delve into the underlying biochemical principles, present a detailed and validated step-by-step protocol using Adenosine Kinase, and offer insights into reaction monitoring, purification, and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield for researchers requiring this critical nucleotide analog for downstream applications.

Introduction: The Significance of 2-Chloroadenosine and its Phosphorylated Metabolites

2-Chloroadenosine (2-CADO) is a metabolically stable analog of adenosine, widely utilized in biomedical research as a potent agonist for adenosine receptors (A₁, A₂ₐ, and A₃).[1][2] Its resistance to deamination, compared to native adenosine, allows for more predictable and prolonged biological effects, making it an invaluable tool for studying purinergic signaling pathways involved in neurotransmission, cardiovascular regulation, and immune responses.[2][3]

The biological activity of 2-CADO is not solely dependent on receptor binding. Its intracellular metabolism, initiated by phosphorylation, leads to the formation of therapeutically relevant nucleotide analogs.[4][5] The first step in this metabolic cascade is the conversion to 2-Chloro-AMP, a reaction catalyzed by the enzyme Adenosine Kinase (ADK).[4][5][6] This monophosphate derivative serves as a crucial intermediate for the synthesis of 2-Chloro-ADP and 2-Chloro-ATP, the latter being a known P2Y purinoceptor agonist.[7] Understanding and controlling this primary phosphorylation step is therefore critical for both studying the mechanism of action of 2-CADO and for the chemo-enzymatic synthesis of its more complex derivatives.

Enzymatic synthesis offers a superior alternative to purely chemical phosphorylation methods, which often require harsh conditions and complex protection-deprotection steps. Biocatalysis using kinases provides exquisite regioselectivity (specifically targeting the 5'-hydroxyl group), stereospecificity, and operates under mild, aqueous conditions, resulting in higher purity and yield of the desired product.

Principle of the Enzymatic Reaction

The core of this protocol is the phosphotransferase activity of Adenosine Kinase (ADK; EC 2.7.1.20). ADK catalyzes the transfer of the γ-phosphate group from a phosphate donor, typically adenosine-5'-triphosphate (ATP), to the 5'-hydroxyl group of adenosine or its analogs.

The specific reaction is as follows:

2-Chloroadenosine + ATP --Adenosine Kinase, Mg²⁺--> 2-Chloro-5'-monophosphate (2-Chloro-AMP) + ADP

Causality of Key Components:

-

Adenosine Kinase (ADK): This is the biocatalyst. Its active site recognizes 2-Chloroadenosine as a substrate, albeit with potentially different kinetics compared to its native substrate, adenosine. The choice of ADK (e.g., from human, yeast, or other sources) can influence reaction efficiency.

-

ATP: Serves as the phosphate donor. It is a high-energy molecule, and the hydrolysis of its phosphoanhydride bond provides the thermodynamic driving force for the reaction.

-

Magnesium Ions (Mg²⁺): This divalent cation is an essential cofactor for virtually all kinase reactions.[6] Mg²⁺ forms a chelate complex with ATP (MgATP²⁻), which is the true substrate for the enzyme. This complexation helps to neutralize the negative charges on the phosphate groups, facilitating proper orientation and binding within the enzyme's active site.[6]

-

Buffer System: A suitable buffer (e.g., Tris-HCl) is required to maintain the optimal pH for ADK activity, typically around pH 7.4, which prevents enzyme denaturation and ensures a stable reaction environment.

Materials and Reagents

| Reagent/Material | Specifications | Recommended Supplier |

| Substrates | ||

| 2-Chloroadenosine | ≥98% Purity (HPLC) | Tocris, Cayman Chemical |

| ATP, Disodium Salt | ≥99% Purity, Molecular Biology Grade | Sigma-Aldrich, Thermo Fisher |

| Enzyme | ||

| Adenosine Kinase (human, recombinant) | >1 U/mg, specific activity may vary | R&D Systems, ProSpec |

| Reaction Components | ||

| Tris-HCl | Molecular Biology Grade | VWR, Sigma-Aldrich |

| Magnesium Chloride (MgCl₂) | Anhydrous or hexahydrate, ≥99% | Sigma-Aldrich |

| Dithiothreitol (DTT) | Molecular Biology Grade | Thermo Fisher |

| Analysis & Purification | ||

| Perchloric Acid (HClO₄) | 70%, ACS Grade (for quenching) | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS Grade (for neutralization) | Fisher Scientific |

| HPLC System | With UV Detector and C18 Column | Agilent, Waters |

| Acetonitrile & Methanol | HPLC Grade | Fisher Scientific |

| Potassium Phosphate Monobasic | HPLC Grade | Sigma-Aldrich |

Detailed Experimental Protocol

This protocol is optimized for a 1 mL final reaction volume. It can be scaled linearly as needed.

Part 1: Preparation of Stock Solutions

-

50 mM 2-Chloroadenosine Stock: Based on a molecular weight of 301.69 g/mol , dissolve 15.08 mg of 2-Chloroadenosine in 1 mL of DMSO. Warm gently if necessary to fully dissolve. Note: Solubility in aqueous buffers is limited, hence the use of DMSO for the stock.[1]

-

100 mM ATP Stock: Dissolve 55.1 mg of ATP disodium salt in 1 mL of nuclease-free water. Adjust pH to ~7.0 with 1 M NaOH. Store in aliquots at -20°C.

-

1 M MgCl₂ Stock: Dissolve 9.52 g of anhydrous MgCl₂ in 100 mL of nuclease-free water.

-

1 M DTT Stock: Dissolve 1.54 g of DTT in 10 mL of nuclease-free water. Store in aliquots at -20°C.

-

1 M Tris-HCl, pH 7.5: Prepare a 1 M solution of Tris base and adjust the pH to 7.5 using concentrated HCl.

-

Reaction Buffer (10X):

-

500 mM Tris-HCl, pH 7.5

-

100 mM MgCl₂

-

10 mM DTT

-

Prepare using the stock solutions above and nuclease-free water. Store at 4°C.

-

Part 2: Enzymatic Reaction Setup

-

In a sterile 1.5 mL microcentrifuge tube, combine the following reagents in the order listed to achieve the specified final concentrations.

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Nuclease-Free Water | - | 760 µL | - |

| 10X Reaction Buffer | 10X | 100 µL | 1X (50mM Tris, 10mM MgCl₂, 1mM DTT) |

| 2-Chloroadenosine | 50 mM (in DMSO) | 20 µL | 1 mM |

| ATP | 100 mM | 100 µL | 10 mM |

| Total Volume Before Enzyme | 980 µL | ||

| Adenosine Kinase | 1 mg/mL (~1 U/µL) | 20 µL | 20 µg/mL |

| Final Reaction Volume | 1000 µL (1 mL) |

-

Initiate the Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the Adenosine Kinase. Mix gently by pipetting.

-

Incubation: Incubate the reaction at 37°C. The optimal reaction time may vary from 2 to 24 hours and should be determined by monitoring.

Part 3: Reaction Monitoring by HPLC

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the reaction mixture.

-

Quenching: Immediately quench the aliquot by adding it to 80 µL of 0.5 M Perchloric Acid to precipitate the enzyme. Vortex and centrifuge at >12,000 x g for 5 minutes.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 2 M KOH. The formation of a KClO₄ precipitate will occur. Centrifuge again to pellet the salt.

-

Analysis: Inject 10-20 µL of the final supernatant onto the HPLC system.

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.0

-

Mobile Phase B: 100% Methanol

-

Gradient: 0-5 min (5% B), 5-20 min (5-40% B), 20-25 min (40-5% B), 25-30 min (5% B)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 264 nm[1]

-

Expected Elution: 2-Chloro-AMP, being more polar, will elute earlier than 2-Chloroadenosine.

-

Part 4: Product Purification

For preparative scale reactions, the product can be purified from the quenched and neutralized reaction mixture.

-

Ion-Exchange Chromatography (IEC): This is a highly effective method for separating nucleotides based on the negative charge of the phosphate group.[8] A strong anion exchange column (e.g., Q-Sepharose) can be used, eluting with a salt gradient (e.g., NaCl or NH₄HCO₃).

-

Preparative RP-HPLC: Using the same principles as the analytical method but with a larger column and higher loading capacity.

Visualization of Workflow and Reaction

The overall experimental process can be summarized in the following workflow.

Caption: Experimental workflow for enzymatic synthesis of 2-Chloro-AMP.

The biochemical transformation at the heart of the protocol is depicted below.

Caption: Enzymatic phosphorylation of 2-Chloroadenosine by Adenosine Kinase.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive Enzyme | • Verify enzyme activity with a positive control (adenosine).• Ensure proper storage (-80°C) and handling (on ice).• Add a fresh aliquot of DTT to ensure a reducing environment. |

| 2. Incorrect Buffer pH | • Verify the pH of the final reaction buffer is between 7.0-8.0. | |

| 3. Insufficient Mg²⁺ | • Ensure the final concentration of Mg²⁺ is equal to or greater than the ATP concentration. | |

| Reaction Stalls Prematurely | 1. Product Inhibition | • The enzyme may be inhibited by the product (ADP or 2-Chloro-AMP). Consider adding an ATP regeneration system (e.g., creatine kinase/phosphocreatine). |

| 2. Substrate Inhibition | • High concentrations of adenosine analogs can sometimes cause substrate inhibition.[6] Try lowering the initial 2-CADO concentration. | |

| 3. ATP Depletion | • Ensure ATP is in molar excess relative to 2-CADO (e.g., 5-10 fold). | |

| Extra Peaks in HPLC | 1. ATP/ADP Degradation | • Ensure stock solutions are fresh and properly stored. Non-enzymatic hydrolysis can occur. |

| 2. Contaminants in Substrate | • Verify the purity of the starting 2-Chloroadenosine via HPLC before the reaction. |

References

-

Chen, S. S., & miscellaneous. (1999). Inhibition of spontaneous acetylcholine secretion by 2-chloroadenosine as revealed by a protein kinase inhibitor at the mouse neuromuscular junction. British Journal of Pharmacology, 128(5), 1021–1028. [Link]

-

Guerin, E., et al. (2008). Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Biochemical Pharmacology, 75(7), 1456–1467. [Link]

-

Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906–943. [Link]

-

Eletskaya, B. Z., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2945. [Link]

-

Eletskaya, B. Z., et al. (2023). (PDF) Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. ResearchGate. Retrieved from [Link]

-

Guran, R., et al. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 22(16), 8555. [Link]

-

Tavanti, M., et al. (2023). Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA. Chemical Science, 14(30), 8121–8127. [Link]

-

Podestà, M., et al. (2005). and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms. American Journal of Physiology-Cell Physiology, 289(3), C711–C722. [Link]

-

Glass, D. B., & Krebs, E. G. (1979). Comparison of the substrate specificity of adenosine 3':5'-monophosphate- and guanosine 3':5'-monophosphate-dependent protein kinases. Kinetic studies using synthetic peptides corresponding to phosphorylation sites in histone H2B. Journal of Biological Chemistry, 254(19), 9728–9738. [Link]

-

Bradley, D., & Beltrao, P. (2019). Evolution of protein kinase substrate recognition at the active site. PLOS Biology, 17(6), e3000341. [Link]

-

van Berkel, W. J. H., et al. (2006). Techniques for Enzyme Purification. In Wageningen University and Research eDepot. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Inhibition of spontaneous acetylcholine secretion by 2-chloroadenosine as revealed by a protein kinase inhibitor at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-AMP CAS#: 21466-01-3 [m.chemicalbook.com]

- 8. edepot.wur.nl [edepot.wur.nl]

2-Chloro-AMP cell permeability and uptake protocols

Application Note: Overcoming Membrane Barriers for 2-Chloro-AMP Functional Analysis

Executive Summary

2-Chloro-AMP (2-Cl-AMP) is a potent, nuclease-resistant analog of AMP often used to study purinergic signaling (P2Y receptors) and AMP-activated protein kinase (AMPK) pathways. However, a critical physiological paradox exists: while 2-Cl-AMP is a high-affinity ligand for extracellular receptors, its phosphate group renders it impermeable to the plasma membrane.

This guide details the specific protocols required to distinguish between extracellular signaling (P2Y activation) and intracellular activity (AMPK activation). It provides validated workflows for "forced" intracellular loading via permeabilization and "metabolic" loading via nucleoside conversion.

Part 1: The Permeability Paradox & Mechanism of Action

To use 2-Cl-AMP effectively, researchers must understand its three distinct fates in a cellular environment. Unlike its parent molecule (AMP), 2-Cl-AMP is resistant to adenosine deaminase, but it remains a substrate for ecto-5'-nucleotidase (CD73).

The Three Fates of Extracellular 2-Cl-AMP

-

Direct P2Y Activation: It binds to G-protein coupled P2Y receptors (specifically P2Y1, P2Y12, P2Y13) on the cell surface.

-

Extracellular Hydrolysis (The "False" Uptake): CD73 cleaves the phosphate group, converting it to 2-Chloro-adenosine (2-Cl-ADO) .

-

Nucleoside Transport: The resulting 2-Cl-ADO is lipophilic enough to be transported into the cell via Equilibrative Nucleoside Transporters (ENT1/2), where it is re-phosphorylated to 2-Cl-AMP by intracellular adenosine kinase.

Critical Warning: If you treat intact cells with 2-Cl-AMP and observe an intracellular effect, it is likely mediated by the metabolite 2-Cl-ADO unless CD73 is inhibited.

Figure 1: The metabolic fate of 2-Chloro-AMP. Note that direct entry of 2-Cl-AMP is blocked; it must either signal from outside or be converted to 2-Cl-Adenosine to enter.

Part 2: Experimental Protocols

Protocol A: The "False Uptake" Control (CD73 Inhibition)

Use this to prove that a cellular response is due to extracellular P2Y signaling and NOT intracellular uptake of the metabolite.

Reagents:

-

APCP (Adenosine 5'-(α,β-methylene)diphosphate): A potent, selective inhibitor of CD73.

Workflow:

-

Culture: Plate cells (e.g., HUVEC, MDA-MB-231) in 6-well plates.

-

Starvation: Wash 2x with serum-free media (Serum contains high nucleotidase activity). Incubate in serum-free media for 2 hours.

-

Inhibition: Pre-treat cells with 50 µM APCP for 30 minutes.

-

Stimulation: Add 10–100 µM 2-Chloro-AMP .

-

Readout:

-

If effect persists: The signal is P2Y-mediated (Extracellular).

-

If effect is blocked: The signal required hydrolysis and uptake (Intracellular).

-

Protocol B: Intracellular Loading via Permeabilization (Digitonin)

Use this to study the direct effect of 2-Cl-AMP on intracellular targets (e.g., AMPK) without relying on metabolic conversion. This method creates transient pores in the plasma membrane while leaving organelles intact.

Reagents:

-

Digitonin: High purity (recrystallized). Prepare a 5% stock in DMSO.

-

Permeabilization Buffer (PB): 20 mM HEPES (pH 7.4), 110 mM K-Acetate, 2 mM Mg-Acetate, 0.5 mM EGTA. (Mimics cytosolic ion balance).

Step-by-Step Workflow:

-

Dose Optimization (Critical Step):

-

Every cell line has a different sensitivity to Digitonin.

-

Titrate Digitonin (10–100 µg/mL) using Trypan Blue uptake.

-

Target: >90% Trypan Blue positive (permeable) but <10% LDH release (organelles intact).

-

Typical starting point:20–30 µg/mL for HeLa/HEK293.

-

-

Cell Preparation:

-

Harvest cells and wash 2x with PB (Do not use PBS; high Na+ is toxic to permeabilized mitochondria).

-

Resuspend at

cells/mL in PB.

-

-

Loading:

-

Add Digitonin (determined optimal conc.) + 2-Chloro-AMP (100–500 µM) .

-

Incubate for 5–10 minutes on ice.

-

Note: 2-Cl-AMP will diffuse down its concentration gradient into the cytosol.

-

-

Resealing (Optional but recommended for signaling assays):

-

Dilute cells 10-fold with warm culture media (containing Ca2+).

-

Incubate at 37°C for 30 minutes. Membranes will reseal, trapping the nucleotide inside.

-

-

Assay: Proceed to Western Blot (p-AMPK) or enzyme activity assays.

Protocol C: Metabolic Loading (The "Pro-Drug" Method)

Use this if you cannot permeabilize cells (e.g., long-term viability assays). This relies on the cell's own machinery to synthesize intracellular 2-Cl-AMP.

Concept: Instead of 2-Cl-AMP, treat cells with 2-Chloro-adenosine (2-Cl-ADO) .

-

Concentration: 10–50 µM.

-

Mechanism: 2-Cl-ADO enters via ENT transporters -> Phosphorylated by Adenosine Kinase -> Accumulates as 2-Cl-AMP/ATP.

-

Validation: Use 5-Iodotubercidin (100 nM) , an Adenosine Kinase inhibitor. If 5-IT blocks the effect, it confirms the requirement for intracellular phosphorylation.[3]

Part 3: Data Interpretation & Troubleshooting

Comparative Reagent Table

| Compound | Permeability | Primary Target | Stability | Key Inhibitor Control |

| 2-Chloro-AMP | Impermeable | Extracellular P2Y Receptors | Resistant to Deaminase; Sensitive to CD73 | APCP (Blocks CD73 hydrolysis) |

| 2-Chloro-Adenosine | Permeable | Intracellular Kinases / Adenosine Receptors | Converted to 2-Cl-AMP inside cell | NBMPR (Blocks ENT transport) |

| AICAR | Permeable | AMPK Activator (Pro-drug) | Converted to ZMP (AMP analog) | 5-Iodotubercidin (Blocks Kinase) |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate 2-Cl-AMP loading protocol based on experimental goals.

References

-

BenchChem. (2025).[2][4][5] An In-depth Technical Guide: 2-Chloro-ADP as a P2Y12 Receptor Agonist. Retrieved from

-

Zimmermann, H., et al. (2012).[6][7] Ecto-nucleotidases, molecular properties and functional impact.[8]NIH / PubMed Central. Retrieved from

-

Bhattacharya, S., et al. (2021).[9] Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities.[9][10]Royal Society of Chemistry / Analyst. Retrieved from

-

Ceruti, S., et al. (2003). 2-Chloro-adenosine-induced cytopathic effects on myoblastic cells: involvement of different intracellular mechanisms.PubMed. Retrieved from

-

Menze, M. A., et al. (2005).[9] Depression of cell metabolism and proliferation by membrane-permeable and -impermeable modulators: role for AMP-to-ATP ratio.[11]American Journal of Physiology. Retrieved from

Sources

- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]

- 7. Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Probes for Ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Depression of cell metabolism and proliferation by membrane-permeable and -impermeable modulators: role for AMP-to-ATP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Nucleotide Quantitation Using 2-Chloro-AMP as a Stable Internal Standard

This Application Note is designed for bioanalytical chemists and drug development scientists seeking a robust, cost-effective method for nucleotide quantitation. It details the use of 2-Chloroadenosine-5'-monophosphate (2-Chloro-AMP) as a superior structural analog Internal Standard (IS).

Abstract

Accurate quantification of intracellular nucleotides is plagued by their rapid enzymatic turnover and high polarity. While stable isotope-labeled analogs (

Part 1: Technical Rationale & Mechanism

The Challenge: Nucleotide Instability

Endogenous nucleotides are metabolically fragile. Upon cell lysis, residual enzymes (phosphatases, deaminases) rapidly alter the Energy Charge (EC) ratio:

The Solution: 2-Chloro-AMP

2-Chloro-AMP serves as an ideal "Surrogate Internal Standard" for three mechanistic reasons:

-

Enzymatic Resistance (The "Chlorine Shield"): The chlorine substituent at the C2 position of the purine ring sterically and electronically hinders the active sites of Adenosine Deaminase (ADA) and 5'-Nucleotidases . Unlike endogenous AMP, 2-Chloro-AMP does not degrade into 2-Chloro-Adenosine or IMP during the critical sample preparation window [1, 2].

-

Chromatographic Homology: It possesses pKa values and hydrophilicity similar to AMP, ensuring it co-elutes (or elutes in close proximity) with the target nucleotide class in HILIC and Ion-Pairing RP modes, effectively tracking matrix suppression [3].

-